3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Researchers have investigated the antimicrobial potential of this compound against bacterial and fungal strains. Using the serial tube dilution method, they found that certain derivatives exhibited moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .
- The synthesized analogs were evaluated for their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. One of the most active molecules, H5, demonstrated an IC50 value of 14.85 μg/mL .
- The researchers assessed the anticancer potential of the derivatives against DU-145 cancer cell lines using the MTT assay. While all screened compounds showed mild anticancer activity, further optimization may enhance their effectiveness .
- In-silico studies evaluated the drug-likeness of these compounds. All derivatives were found to be drug-like, suggesting their potential for further development .
- Asymmetric organic boron complexes containing the 5-(pyridin-2-ylmethyl)imidazolidine-2,4-dione moiety were studied for their strong absorption and high fluorescence quantum yield. These properties make them potentially useful for bioorthogonal chemistry and bioimaging applications.
- Researchers explored two- and three-directional synthesis routes for novel (imidazolidine/thiazolidine)-2,4-diones. These compounds were evaluated for antibacterial and anticonvulsant activities, and molecular docking studies provided insights into their binding interactions .
Antimicrobial Activity
Antioxidant Properties
Anticancer Evaluation
Drug-Likeness and In-Silico ADME Studies
Fluorescent Organic Boron Complexes
Multidirectional Synthesis and Molecular Docking
Mécanisme D'action
Propriétés
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c13-8-1-7(2-14-3-8)11(19)16-5-9(6-16)17-10(18)4-15-12(17)20/h1-3,9H,4-6H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWYZXKFNVGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Bromonicotinoyl)azetidin-3-yl)imidazolidine-2,4-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.